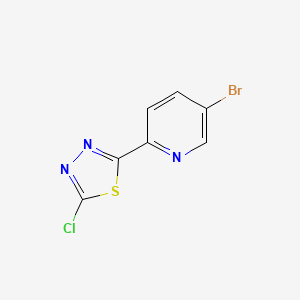
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ringThe thiadiazole ring is known for its bioisosteric properties, which allow it to mimic other biologically active structures, making it a valuable scaffold in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine typically involves the bromination of 3,4-diaminopyridine with hydrobromic acid, followed by a ring closure reaction using thionyl chloride. The detailed steps are as follows :
Bromination: 3,4-diaminopyridine is treated with 48% hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine.
Ring Closure: The intermediate 2,5-dibromo-3,4-diaminopyridine undergoes a ring closure reaction with thionyl chloride to yield 7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium fluoride, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Applications De Recherche Scientifique
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s thiadiazole ring is a versatile scaffold in drug design, showing potential anticancer, antiviral, and antibacterial activities.
Materials Science: It can be used in the synthesis of organic field-effect transistors (OFETs) and other electronic materials.
Biological Studies: The compound can be used as a building block for synthesizing other biologically active molecules.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is not fully understood. the thiadiazole ring is known to interact with various biological targets due to its bioisosteric properties. It can mimic other biologically active structures and disrupt processes related to DNA replication, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a key building block for synthesizing other thiadiazole derivatives.
5-Bromo-2-chloropyridine: Used in the preparation of various pyridine derivatives.
Uniqueness
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is unique due to the presence of both a pyridine ring and a thiadiazole ring in its structure. This dual-ring system, along with the bromine and chlorine substituents, provides a versatile platform for various chemical modifications and applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H3BrClN3S |
|---|---|
Poids moléculaire |
276.54 g/mol |
Nom IUPAC |
2-(5-bromopyridin-2-yl)-5-chloro-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H3BrClN3S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H |
Clé InChI |
RPBHKSZBYUXDBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C2=NN=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086417.png)
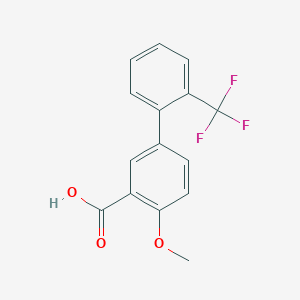
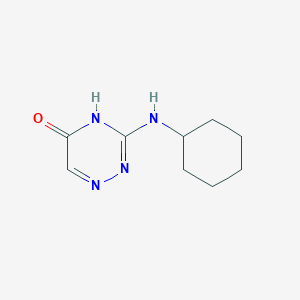
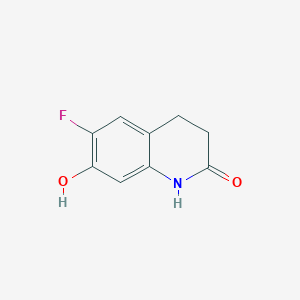

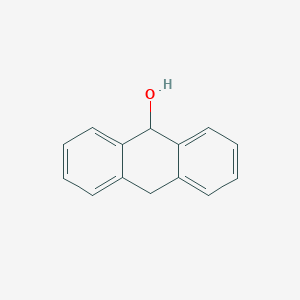
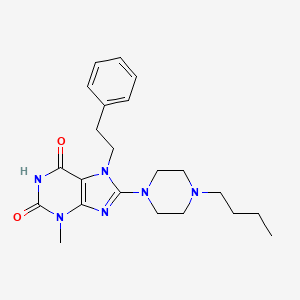
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)
![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
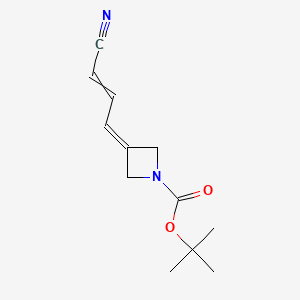
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
